![molecular formula C17H14ClFN4O B2886660 2-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide CAS No. 2034547-68-5](/img/structure/B2886660.png)
2-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
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Overview
Description
“2-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The compound also contains a 1,2,3-triazole ring, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Scientific Research Applications
Antimicrobial and Antifungal Properties
- Fluorinated derivatives of benzamides, including structures similar to 2-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide, have demonstrated significant antimicrobial and antifungal properties. These compounds have shown high activity against fungi and Gram-positive microorganisms, with some also active against Gram-negative strains (Carmellino et al., 1994).
Synthesis and Characterization of Derivatives
- Research into the synthesis and characterization of benzamide derivatives, including those with fluorine and chlorine substituents, has been conducted. These studies provide insight into the structural and functional properties of such compounds, contributing to the understanding of their potential applications (Ahmed et al., 2020).
Therapeutic Potential
- Studies on benzamide derivatives have explored their therapeutic potential, particularly in the context of diseases such as trypanosomiasis. This research highlights the potential use of these compounds in medicinal applications, offering insights into their efficacy and selectivity (Patrick et al., 2016).
Inhibitory Properties
- Investigations into the inhibitory properties of benzamide derivatives on specific enzymes, such as carbonic anhydrase, have been conducted. These studies are crucial for understanding the biological mechanisms of these compounds and their potential use in targeting certain biological pathways (Bilginer et al., 2019).
Antiviral and Anticancer Research
- Research on benzamide-based compounds has also extended to antiviral and anticancer applications. This includes the synthesis and evaluation of novel compounds for their activity against specific viruses and cancer cells, further emphasizing the diverse potential of these compounds in therapeutic contexts (Hebishy et al., 2020).
Melanoma Treatment
- Benzamide derivatives have been explored for their potential in treating melanoma. These studies focus on the synthesis of compounds and their cytotoxic effects on melanoma cells, providing valuable insights into the use of benzamide derivatives in cancer therapy (Wolf et al., 2004).
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
The presence of a 1,2,3-triazole ring suggests potential involvement in pathways related to nucleic acid synthesis or metabolism .
Pharmacokinetics
The presence of both hydrophobic (benzamide and phenyl groups) and hydrophilic (1,2,3-triazole ring) components suggests that it may have balanced lipophilicity, potentially aiding in absorption and distribution . The compound’s stability in physiological conditions may be influenced by the pH, as suggested by studies on similar compounds .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and detailed mechanistic studies .
Action Environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For instance, the rate of certain reactions involving similar compounds has been found to be accelerated at physiological pH . Additionally, the compound’s stability could be affected by the presence of reactive oxygen species or other reactive metabolites in the cellular environment .
properties
IUPAC Name |
2-chloro-4-fluoro-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c18-15-10-13(19)6-7-14(15)17(24)22-16(11-23-20-8-9-21-23)12-4-2-1-3-5-12/h1-10,16H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCUNLVBQGKLFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide |
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